Leuhistin

描述

This compound has been reported in Brevibacillus laterosporus with data available.

aminopeptidases N inhibitor from Bacillus laterosporus BMI156-14F1; structure given in second source

属性

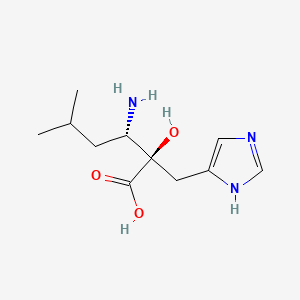

IUPAC Name |

(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFDNGAENBEYMA-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@](CC1=CN=CN1)(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926293 | |

| Record name | 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129085-76-3, 147384-45-0 | |

| Record name | Leuhistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129085-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(αR)-α-[(1S)-1-Amino-3-methylbutyl]-α-hydroxy-1H-imidazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147384-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leuhistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129085763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leuhistin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring, competitive inhibitor of Aminopeptidase M (AP-M), a zinc-dependent metalloprotease also known as CD13.[1][2] Isolated from the culture broth of Bacillus laterosporus BMI156-14F1, this compound demonstrates potent and specific inhibition of AP-M, with weaker effects on Aminopeptidase A and B.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, the relevant cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Aminopeptidase M (AP-M/CD13) is a transmembrane ectoenzyme that plays a crucial role in the cleavage of N-terminal neutral amino acids from various peptides. Its activity is implicated in numerous physiological and pathological processes, including signal transduction, cell migration, angiogenesis, and tumor invasion. This compound, with its inhibitory action against AP-M, presents a valuable molecular tool for investigating these processes and holds potential as a therapeutic agent. This guide synthesizes the available data on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action

This compound functions as a competitive inhibitor of Aminopeptidase M.[1][2] This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition is reversible. The chemical structure of this compound, determined to be (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, is key to its inhibitory function.

Inhibitory Kinetics and Specificity

The inhibitory activity of this compound has been quantified against several aminopeptidases. It shows a strong preference for Aminopeptidase M.

Data Presentation: Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type | Source |

| Aminopeptidase M (AP-M/CD13) | This compound | 2.3 x 10⁻⁷ M | Not Reported | Competitive | [1][2] |

| Aminopeptidase A (AP-A) | This compound | Not Reported | Weak Inhibition | Not Reported | [1][2] |

| Aminopeptidase B (AP-B) | This compound | Not Reported | Weak Inhibition | Not Reported | [1][2] |

Note: Specific IC50 values for the weak inhibition of Aminopeptidase A and B by this compound are not available in the reviewed literature.

Cellular Signaling Pathways

While direct studies on the downstream signaling effects of this compound are limited, the consequences of Aminopeptidase M/CD13 inhibition are documented. AP-M/CD13 is not only an ectoenzyme but also functions as a signaling receptor. Its inhibition can modulate several intracellular pathways.

AP-M/CD13 Mediated Signaling

Ligation or inhibition of AP-M/CD13 on the cell surface can trigger a cascade of intracellular events. These pathways are often initiated independently of the enzyme's peptidase activity and involve the recruitment of various signaling molecules. Key pathways identified include:

-

Calcium Mobilization: Inhibition of AP-M/CD13 can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical second messenger in many cellular processes.

-

MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, can be activated following AP-M/CD13 modulation, impacting cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway, a crucial regulator of cell survival and growth, is also implicated in AP-M/CD13 signaling.

Below is a diagram illustrating the putative signaling cascade affected by the inhibition of AP-M/CD13.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound's mechanism of action. These protocols are based on the original discovery literature and standard enzymology practices.

Aminopeptidase M Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against Aminopeptidase M.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Prepare a stock solution of purified Aminopeptidase M in the assay buffer. The final concentration in the assay should be determined based on enzyme activity.

-

Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as L-Leucine-p-nitroanilide, in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer to various concentrations.

-

Inhibitor Solution: Prepare a stock solution of this compound in the assay buffer and create a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the Aminopeptidase M enzyme solution, and the this compound dilutions.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance of the product (p-nitroaniline) at 405 nm using a plate reader in kinetic mode, taking readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots.

-

To determine the mode of inhibition, generate Lineweaver-Burk plots (1/v₀ versus 1/[Substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

-

The inhibition constant (Ki) can be determined from a Dixon plot (1/v₀ versus [Inhibitor]) or by secondary plots of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.

-

Conclusion

This compound is a well-characterized competitive inhibitor of Aminopeptidase M. Its specificity and potency make it a valuable tool for studying the diverse biological roles of this important cell-surface peptidase. Further research into the precise downstream signaling consequences of this compound-mediated AP-M inhibition in various cell types will be crucial for elucidating its full therapeutic potential. This guide provides a foundational resource for researchers aiming to utilize this compound in their studies.

References

Leuhistin: A Technical Guide to its Discovery, Microbial Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring small molecule inhibitor of aminopeptidase M (AP-M), also known as CD13.[1] Discovered from a microbial source, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its discovery, the producing microorganism, its physicochemical properties, and biological activity. The guide includes detailed experimental protocols for its isolation and biological evaluation, and explores its potential mechanism of action through the inhibition of aminopeptidase M and its associated signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Discovery and Microbial Source

This compound was first isolated and identified by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1][2] The discovery was part of a screening program aimed at identifying novel inhibitors of aminopeptidase M from microbial sources.[1]

Producing Microorganism

The microbial source of this compound is the bacterium Bacillus laterosporus strain BMI156-14F1.[1][2][3] This strain was isolated from a soil sample and was identified as a producer of the aminopeptidase M inhibitor during the screening program.

Table 1: Taxonomic Classification of the this compound-Producing Microorganism

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Firmicutes |

| Class | Bacilli |

| Order | Bacillales |

| Family | Paenibacillaceae |

| Genus | Bacillus |

| Species | laterosporus |

| Strain | BMI156-14F1 |

Physicochemical and Structural Properties

This compound was isolated as colorless needles.[1] Its chemical structure was elucidated using a combination of NMR studies and X-ray analysis.[4] The absolute structure was determined to be (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉N₃O₃ | [5] |

| Molecular Weight | 241.29 g/mol | [5] |

| Appearance | Colorless needles | [1] |

| IUPAC Name | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | [5] |

| CAS Number | 129085-76-3 | [5] |

Biological Activity

This compound is a potent and competitive inhibitor of aminopeptidase M (AP-M/CD13).[1] It also exhibits weak inhibitory activity against aminopeptidase A (AP-A) and aminopeptidase B (AP-B).[1]

Table 3: Inhibitory Activity of this compound against Aminopeptidases

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| Aminopeptidase M (AP-M/CD13) | 2.3 x 10⁻⁷ M | Competitive |

| Aminopeptidase A (AP-A) | Weak Inhibition | Not specified |

| Aminopeptidase B (AP-B) | Weak Inhibition | Not specified |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summary of the methods described for the isolation of this compound from the culture broth of Bacillus laterosporus BMI156-14F1.[1]

Diagram 1: this compound Isolation Workflow

References

- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Biosynthetic study of this compound, a new inhibitor of aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H19N3O3 | CID 131057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Leuhistin: A Technical Guide to the Bacillus laterosporus Metabolite and Aminopeptidase M Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a non-ribosomally synthesized peptide metabolite produced by the bacterium Bacillus laterosporus. It has been identified as a potent and competitive inhibitor of Aminopeptidase M (AP-M), also known as Aminopeptidase N (AP-N) or CD13. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies for its production, isolation, and characterization. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Bacillus laterosporus, a species of bacteria found in diverse environments, is known for its production of a wide array of secondary metabolites with various biological activities.[1] One such metabolite is this compound, a dipeptide-like molecule that has garnered interest for its specific inhibition of Aminopeptidase M.[2] AP-M is a zinc-dependent metalloprotease that plays a crucial role in the cleavage of N-terminal amino acids from peptides.[3] Its involvement in various physiological and pathological processes, including the renin-angiotensin system and cancer progression, makes it a compelling target for therapeutic intervention.[4][5] This guide will delve into the technical details of this compound, from its microbial origins to its potential downstream effects.

Chemical Properties of this compound

This compound is an organonitrogen and organooxygen compound with a molecular formula of C11H19N3O3.[6] Its structure has been elucidated through NMR studies and confirmed by X-ray and chemical analysis.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | [6] |

| Molecular Formula | C11H19N3O3 | [6] |

| Molecular Weight | 241.29 g/mol | [6] |

| CAS Number | 129085-76-3 | [6] |

| Appearance | Colorless needles | [2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Aminopeptidase M (AP-M). It also exhibits weak inhibitory activity against Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B).[2] The primary mechanism of action is competitive inhibition of AP-M.[2]

Quantitative Data

The inhibitory activity of this compound against Aminopeptidase M has been quantified, with a reported inhibition constant (Ki). At present, specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the reviewed literature.

Table 2: Inhibitory Activity of this compound

| Enzyme Target | Inhibition Constant (Ki) | Reference |

| Aminopeptidase M (AP-M) | 2.3 x 10⁻⁷ M | [2] |

Potential Downstream Effects and Signaling Pathways

Aminopeptidase M is a key enzyme in the renin-angiotensin system (RAS), where it is involved in the metabolism of vasoactive peptides. Specifically, AP-M can degrade Angiotensin III.[8] By inhibiting AP-M, this compound can potentially modulate the levels of these peptides, thereby influencing downstream signaling pathways. The inhibition of AP-M by this compound could lead to an accumulation of its substrates, which in turn could affect physiological processes regulated by these peptides, such as blood pressure control.[4][9]

Figure 1: this compound's role in the Renin-Angiotensin System.

Production and Biosynthesis

This compound is a secondary metabolite produced by Bacillus laterosporus strain BMI156-14F1 through fermentation.[10]

Fermentation Protocol

While the exact industrial-scale fermentation protocol for this compound production is proprietary, a representative laboratory-scale solid-state fermentation process for Bacillus laterosporus metabolite production can be outlined as follows. This protocol is based on general methods for the genus and may require optimization for maximal this compound yield.[11]

-

Strain Selection and Activation: A pure culture of Bacillus laterosporus is selected. The strain is activated by inoculation into a nutrient broth medium and incubated for approximately 12 hours at 36°C with shaking.

-

Seed Culture Preparation: The activated culture is used to inoculate a primary solid seed medium. This is incubated for 12-24 hours at a temperature between 28-45°C.

-

Solid-State Fermentation: The seed culture is then transferred to a larger solid fermentation medium. The composition of this medium typically includes a carbon source (e.g., wheat bran, rice bran), a nitrogen source (e.g., bean cake powder), and various minerals. The fermentation is carried out for 60-108 hours at a temperature of 35-45°C.

-

Harvesting: After fermentation, the solid medium is harvested for extraction of the metabolites.

Figure 2: Fermentation workflow for this compound production.

Putative Biosynthesis Pathway

Biosynthetic studies have indicated that this compound is derived from the amino acids L-leucine and L-histidine.[12] It is proposed that this compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPS are large, modular enzymes that can incorporate non-proteinogenic amino acids and modify the resulting peptide.

A putative biosynthetic pathway for this compound likely involves the following steps:

-

Activation: L-leucine and L-histidine are activated to their adenylated forms by the adenylation (A) domain of the NRPS.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domain.

-

Condensation: The condensation (C) domain catalyzes the formation of a peptide bond between the two amino acids.

-

Modification and Release: Subsequent domains may be responsible for the hydroxylation and other modifications of the dipeptide, followed by its release from the enzyme by a thioesterase (TE) domain.

Figure 3: Putative NRPS-mediated biosynthesis of this compound.

Isolation and Characterization

Experimental Protocol for Isolation

The isolation of this compound from the culture broth of Bacillus laterosporus involves a multi-step chromatographic process.[10] The following is a representative protocol based on published methods:

-

Initial Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then applied to a column of Sepabeads SP206 for initial capture of the metabolite.

-

Ion-Exchange Chromatography: The eluate from the Sepabeads column is further purified using a column of Amberlite IRC-50, a weak acid cation-exchange resin.

-

Adsorption Chromatography: The partially purified fraction is then subjected to chromatography on an MCI gel CHP-20P column.

-

Size-Exclusion Chromatography: The final purification step is carried out using a Sephadex G-10 column to yield pure this compound.

-

Crystallization: this compound is isolated as colorless needles through crystallization.

Figure 4: Workflow for the isolation of this compound.

Experimental Protocol for Aminopeptidase M Inhibition Assay

A general protocol for determining the inhibitory activity of this compound against Aminopeptidase M is as follows. Specific concentrations and incubation times may need to be optimized.

-

Reagents and Materials:

-

Purified Aminopeptidase M

-

Substrate (e.g., L-Leucine-p-nitroanilide)

-

This compound (at various concentrations)

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the Aminopeptidase M enzyme solution, and the this compound dilutions (or buffer for the control).

-

Pre-incubate the enzyme with the inhibitor for a defined period at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the Ki value through analysis of the competitive inhibition kinetics.

-

Conclusion and Future Perspectives

This compound, a metabolite of Bacillus laterosporus, presents a compelling profile as a specific inhibitor of Aminopeptidase M. Its well-defined chemical structure and mode of action make it a valuable tool for studying the physiological roles of AP-M and a potential starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in preclinical models of diseases where AP-M is implicated. The development of more detailed and optimized protocols for its production and analysis will be crucial for advancing the study of this promising natural product.

References

- 1. Frontiers | Prospection for potential new non-ribosomal peptide gene clusters in Bacillus genus isolated from fermented foods and soil through genome mining [frontiersin.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcep.org [ijcep.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound | C11H19N3O3 | CID 131057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with amastatin and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103289937B - Method for producing bacillus laterosporus live bacteria by high density solid fermentation - Google Patents [patents.google.com]

- 12. Biosynthetic study of this compound, a new inhibitor of aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Leuhistin on Peptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin, a natural compound isolated from Bacillus laterosporus, has garnered attention in the scientific community for its targeted inhibitory effects on specific peptidases.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its interactions with peptidases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical processes to support further research and drug development efforts in this area.

Quantitative Inhibition Data

This compound exhibits a potent and specific inhibitory profile against certain aminopeptidases. The available quantitative data from inhibition studies are summarized below.

| Peptidase Target | Inhibitor | Ki (Inhibition Constant) | IC50 | Inhibition Type | Reference |

| Aminopeptidase M (AP-M) | This compound | 2.3 x 10⁻⁷ M | Not Reported | Competitive | [1] |

| Aminopeptidase A (AP-A) | This compound | Not Reported | Weak Inhibition | Not Reported | [1] |

| Aminopeptidase B (AP-B) | This compound | Not Reported | Weak Inhibition | Not Reported | [1] |

Note: The inhibition of Aminopeptidase A and B by this compound is described as "weak" in the literature, but specific Ki or IC50 values have not been reported.

Experimental Protocols

The following section details the methodologies for key experiments related to the study of this compound's activity on peptidases.

Protocol for Aminopeptidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against aminopeptidases using a chromogenic substrate.

1. Materials and Reagents:

-

Purified Aminopeptidase (e.g., Aminopeptidase M)

-

This compound (of varying concentrations)

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Microplate reader

-

96-well microplates

2. Procedure:

-

Prepare a series of this compound dilutions in the assay buffer to achieve a range of final concentrations for the assay.

-

In a 96-well microplate, add a defined amount of the purified aminopeptidase enzyme to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of enzyme activity.

-

Plot the initial reaction velocities against the different concentrations of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition type (e.g., competitive), the assay should be repeated with varying concentrations of both the substrate and this compound. The data can then be analyzed using methods such as Lineweaver-Burk plots.

Visualizations

Experimental Workflow for Peptidase Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on peptidase activity.

Caption: Workflow for determining peptidase inhibition by this compound.

Postulated Signaling Pathway of Aminopeptidase M Inhibition

Inhibition of Aminopeptidase M (also known as CD13) by compounds like this compound can potentially trigger downstream cellular signaling events. The following diagram illustrates a plausible signaling pathway based on the known functions of Aminopeptidase N/CD13.

Caption: Postulated signaling cascade following Aminopeptidase M inhibition.

Conclusion

This compound is a potent and competitive inhibitor of Aminopeptidase M. While its effects on other peptidases like Aminopeptidase A and B are less pronounced, its specificity for AP-M makes it a valuable tool for studying the roles of this enzyme in various physiological and pathological processes. The detailed experimental protocols and conceptual signaling pathways presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other peptidase inhibitors. Future studies should focus on elucidating the precise quantitative inhibitory constants for a broader range of peptidases and confirming the downstream signaling consequences of this compound-mediated enzyme inhibition in relevant cellular models.

References

- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Inhibition of Aminopeptidase M by Leuhistin

This technical guide provides a comprehensive overview of the inhibition of aminopeptidase M (AP-M), also known as CD13, by this compound. It includes detailed information on the inhibitor's properties, the mechanism of inhibition, experimental protocols for its characterization, and the physiological pathways affected.

Introduction to this compound and Aminopeptidase M

This compound is a natural product isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1] It is a potent and competitive inhibitor of Aminopeptidase M (AP-M), a zinc-dependent metalloenzyme.[1][2] AP-M is a widely expressed ectoenzyme that plays a crucial role in the cleavage of N-terminal amino acids from various peptides, thereby regulating their biological activity.[3][4] Its functions are implicated in a range of physiological and pathological processes, including the regulation of the renin-angiotensin system, immune responses, and cancer progression, making it a significant target for therapeutic intervention.[4][5][6]

Physicochemical Properties of this compound

This compound, with the chemical structure (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, possesses the following physicochemical properties:[7]

| Property | Value | Reference |

| Molecular Formula | C11H19N3O3 | --INVALID-LINK-- |

| Molecular Weight | 241.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | --INVALID-LINK-- |

| Appearance | Colorless needles | [1] |

| Solubility | Soluble in water and methanol | [1] |

Inhibition of Aminopeptidase M by this compound

This compound acts as a strong competitive inhibitor of aminopeptidase M.[1][2] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

Quantitative Inhibition Data

The inhibitory potency of this compound against aminopeptidase M has been quantified, with the following key parameter reported:

| Parameter | Value | Enzyme Source | Reference |

| Ki (Inhibition Constant) | 2.3 x 10⁻⁷ M | Not specified | [1][2] |

Lower Ki values indicate a higher binding affinity of the inhibitor for the enzyme.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the culture broth of Bacillus laterosporus BMI156-14F1 through a multi-step chromatographic process.[1]

Workflow for this compound Isolation:

Caption: Workflow for the isolation and purification of this compound.

Protocol Steps:

-

Fermentation: Bacillus laterosporus BMI156-14F1 is cultured under appropriate conditions to produce this compound.

-

Broth Separation: The culture is centrifuged to separate the supernatant containing this compound from the bacterial cells.

-

Initial Chromatography: The supernatant is subjected to column chromatography using Sepabeads SP206 resin.

-

Ion-Exchange Chromatography: The active fractions are further purified by ion-exchange chromatography on an Amberlite IRC-50 column.

-

Adsorption Chromatography: Subsequent purification is carried out on an MCI gel CHP-20P column.

-

Gel Filtration Chromatography: The final purification step involves gel filtration chromatography on a Sephadex G-10 column.

-

Crystallization: The purified this compound is concentrated and crystallized to obtain colorless needles.[1]

Aminopeptidase M Inhibition Assay

The inhibitory activity of this compound on aminopeptidase M can be determined using a continuous spectrophotometric rate determination assay with L-Leucine p-nitroanilide as the substrate.[8]

Principle: Aminopeptidase M catalyzes the hydrolysis of L-Leucine p-nitroanilide to L-Leucine and p-nitroaniline. The rate of formation of p-nitroaniline is monitored by measuring the increase in absorbance at 405 nm.

Reagents:

-

Tricine buffer (e.g., 200 mM, pH 8.0 at 25°C)

-

L-Leucine p-nitroanilide solution (e.g., 1.0 mM)

-

Aminopeptidase M enzyme solution

-

This compound solutions of varying concentrations

-

Enzyme diluent (e.g., 20 mM Tricine buffer with 0.05% w/v Bovine Serum Albumin, pH 8.0)

Procedure:

-

Prepare a reaction cocktail containing the L-Leucine p-nitroanilide solution and Tricine buffer.

-

Pipette the reaction cocktail into cuvettes and equilibrate to the desired temperature (e.g., 25°C).

-

Add different concentrations of this compound to the test cuvettes. An equal volume of diluent is added to the control cuvette.

-

Initiate the reaction by adding the aminopeptidase M enzyme solution to all cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 405 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve for both the control and the inhibitor-containing reactions.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

The Ki value can be determined by plotting the data using methods such as the Dixon plot or by non-linear regression analysis of inhibitor concentration versus enzyme activity data at different substrate concentrations.

Workflow for Aminopeptidase M Inhibition Assay:

Caption: Experimental workflow for the aminopeptidase M inhibition assay.

Signaling Pathways Modulated by this compound Inhibition of Aminopeptidase M

Inhibition of aminopeptidase M by this compound can impact several signaling pathways due to the enzyme's role in processing bioactive peptides.

Renin-Angiotensin System (RAS)

Aminopeptidase M is involved in the metabolism of angiotensin peptides, which are key regulators of blood pressure.[5][6][9] AP-M (also referred to as AP-N in this context) can cleave angiotensin III to form angiotensin IV.[10] By inhibiting AP-M, this compound can alter the balance of these vasoactive peptides, potentially impacting blood pressure regulation.

Caption: this compound's impact on the Renin-Angiotensin System.

Immune Cell Signaling

Aminopeptidase M (CD13) is expressed on various immune cells and is involved in processes such as cell adhesion, migration, and phagocytosis.[3][11][12][13] Ligation of CD13 can trigger intracellular signaling cascades, including the activation of Src kinases and the Ras/MAPK pathway, leading to increased cell adhesion.[3] By binding to the active site, this compound could potentially modulate these functions, although it's important to note that some CD13 functions are independent of its enzymatic activity.[3]

Caption: Potential modulation of immune cell signaling by this compound.

Conclusion

This compound is a well-characterized, potent competitive inhibitor of aminopeptidase M. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of aminopeptidase M activity. The potential for this compound and its analogs to impact cardiovascular and immune functions through the inhibition of this key enzyme warrants further investigation for therapeutic applications.

References

- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H19N3O3 | CID 131057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CD13 is a novel mediator of monocytic/endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Biosynthesis of Leuhistin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring aminopeptidase M inhibitor isolated from the bacterium Bacillus laterosporus BMI156-14F1.[1][2] Its unique chemical structure, (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, is derived from the amino acid precursors L-histidine and L-leucine.[3] This technical guide provides a comprehensive overview of the known origin and biosynthetic pathway of this compound, including a proposed enzymatic pathway and general experimental methodologies for precursor analysis. Due to the limited publicly available research on this compound, this guide also highlights areas where further investigation is needed, particularly concerning the specific enzymes, genetic regulation, and quantitative production metrics.

Origin of this compound

This compound was first isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1][2] This bacterium is the only known natural producer of this compound. The compound was identified during a screening program for microbial inhibitors of aminopeptidase M.[1]

Biosynthetic Precursors

Early biosynthetic studies of this compound identified L-histidine and L-leucine as the primary building blocks of the molecule.[3] The imidazole ring and the adjacent three-carbon chain of this compound originate from L-histidine, while the remaining five-carbon branched chain is derived from L-leucine.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes and intermediates in the this compound biosynthetic pathway have not been fully elucidated in published literature, a plausible enzymatic route can be proposed based on the structures of the precursors and the final product. The key steps are likely to involve the formation of a peptide-like bond followed by hydroxylation and reduction reactions.

A hypothetical pathway could proceed as follows:

-

Activation of Precursors: L-histidine and L-leucine are likely activated, potentially by adenylation, a common step in non-ribosomal peptide synthesis.

-

Peptide Bond Formation: The activated precursors are then likely joined via a peptide bond to form a dipeptide intermediate, L-histidyl-L-leucine.

-

Hydroxylation: The α-carbon of the histidine residue in the dipeptide intermediate is hydroxylated. This is a critical step in forming the final structure of this compound.

-

Reduction: Subsequent reduction of the carbonyl group of the former peptide bond would lead to the final structure of this compound.

References

- 1. Biosynthetic study of this compound, a new inhibitor of aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Leuhistin as a Competitive Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring amino acid derivative that has been identified as a potent and competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13. This technical guide provides an in-depth overview of this compound's inhibitory mechanism, its specificity, and the experimental methodologies used to characterize its activity. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of enzyme inhibitors.

Introduction

This compound, with the chemical structure (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, was first isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1] It belongs to a class of small molecules that exhibit inhibitory activity against metalloenzymes. Aminopeptidase M (AP-M), the primary target of this compound, is a zinc-containing metalloprotease that plays a crucial role in the cleavage of N-terminal amino acids from peptides.[2] AP-M is involved in various physiological processes, including the metabolism of vasoactive peptides and signal transduction.[3] The competitive inhibition of AP-M by this compound presents a promising avenue for therapeutic intervention in diseases where this enzyme's activity is dysregulated.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of Aminopeptidase M.[2][4] This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby directly competing with the natural substrate. The binding of a competitive inhibitor is reversible, and the level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

The interaction between this compound and the active site of AP-M prevents the substrate from binding, thus halting the catalytic activity of the enzyme. The competitive nature of this inhibition is a key characteristic that informs its potential therapeutic applications and the design of experimental assays to study its effects.

Quantitative Analysis of Inhibitory Activity

Table 1: Inhibitory Activity of this compound

| Enzyme | Inhibition Constant (Ki) | Inhibitor Class |

| Aminopeptidase M (AP-M) | 2.3 x 10-7 M[2][4] | Competitive |

| Aminopeptidase A (AP-A) | Data not available | Weak Inhibitor[2][4] |

| Aminopeptidase B (AP-B) | Data not available | Weak Inhibitor[2][4] |

Experimental Protocols

Determination of Inhibitory Constant (Ki) for Aminopeptidase M

The following is a likely experimental protocol for determining the Ki of this compound against AP-M, based on standard enzymology practices for competitive inhibitors.

Objective: To determine the inhibition constant (Ki) of this compound for Aminopeptidase M.

Materials:

-

Purified Aminopeptidase M

-

This compound

-

Substrate: L-Leucine-p-nitroanilide

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of Aminopeptidase M and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvettes, set up a series of reactions with varying concentrations of the substrate, L-Leucine-p-nitroanilide. For each substrate concentration, prepare multiple reactions containing different, fixed concentrations of this compound (including a no-inhibitor control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed amount of Aminopeptidase M to each well/cuvette.

-

Data Collection: Monitor the rate of the reaction by measuring the increase in absorbance at 405 nm over time. This absorbance change is due to the production of p-nitroaniline.

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.

-

For a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration, or by using appropriate non-linear regression analysis software.

-

Potential Impact on Signaling Pathways

Aminopeptidase M is known to be involved in the processing of several bioactive peptides that act as signaling molecules.[3] For instance, AP-M can inactivate certain enkephalins and is involved in the conversion of angiotensin II to angiotensin III, a peptide with its own distinct biological activities.[5] By competitively inhibiting AP-M, this compound can be expected to modulate these signaling pathways.

A potential, though not yet directly demonstrated, consequence of AP-M inhibition by this compound could be the modulation of intracellular signaling cascades. Aminopeptidase N (CD13), a closely related enzyme, has been shown to be linked to signal transduction pathways in monocytes, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38. Given the functional similarities and overlapping substrate specificities between AP-M and AP-N, it is plausible that inhibition of AP-M by this compound could have downstream effects on these or similar signaling pathways. Further research is required to elucidate the specific intracellular signaling consequences of this compound-mediated AP-M inhibition.

Conclusion and Future Directions

This compound is a well-characterized competitive inhibitor of Aminopeptidase M. Its high potency and specific mode of action make it a valuable tool for studying the physiological roles of AP-M and a potential lead compound for the development of novel therapeutics. Key areas for future research include:

-

Quantitative analysis of the inhibition of Aminopeptidase A and B to fully characterize the selectivity profile of this compound.

-

Elucidation of the precise downstream effects of this compound on intracellular signaling pathways to understand the cellular consequences of AP-M inhibition.

-

In vivo studies to evaluate the therapeutic efficacy of this compound in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the core principles of this compound as a competitive enzyme inhibitor and to guide future investigations into its therapeutic potential.

References

- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the formation of angiotensin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Inhibition of angiotensin III formation by thiol derivatives of acidic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Profile of Leuhistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory profile of Leuhistin, a natural aminopeptidase inhibitor. The document summarizes its known quantitative inhibitory data, outlines a representative experimental protocol for assessing its activity, and visualizes its role in relevant signaling pathways.

Quantitative Inhibitory Data

This compound has been identified as a potent and competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13. It also exhibits weak inhibitory activity against Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B). The available quantitative data for this compound's inhibitory activity is summarized in the table below.

| Target Enzyme | Inhibitor | Ki | IC50 | Inhibition Type | Source |

| Aminopeptidase M (AP-M/CD13) | This compound | 2.3 x 10⁻⁷ M | Not Reported | Competitive | [1][2] |

| Aminopeptidase A (AP-A) | This compound | Not Reported | Not Reported | Weak Inhibition | [1][2] |

| Aminopeptidase B (AP-B) | This compound | Not Reported | Not Reported | Weak Inhibition | [1][2] |

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of Aminopeptidase M.[1][2] This mode of inhibition signifies that this compound and the natural substrate of the enzyme compete for binding to the active site. The inhibitor's structure likely resembles that of the substrate, allowing it to occupy the active site and prevent the substrate from binding, thereby blocking the enzymatic reaction.

Competitive inhibition of Aminopeptidase M by this compound.

Experimental Protocols: Aminopeptidase M Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against Aminopeptidase M.

Materials:

-

Purified Aminopeptidase M (AP-M)

-

This compound (inhibitor)

-

L-Leucine-p-nitroanilide (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Workflow:

Workflow for Aminopeptidase M inhibition assay.

Involvement in Signaling Pathways

Aminopeptidase M (CD13) is not only an ectoenzyme but also a receptor involved in various signaling pathways. By inhibiting CD13, this compound has the potential to modulate these cellular processes. The primary signaling cascades associated with CD13 are depicted below.

CD13-Mediated MAP Kinase and PI3K Signaling

Crosslinking of CD13 on the surface of monocytes can trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[3][4] This activation can lead to cellular responses such as aggregation, cytokine secretion, and increased adhesion.[3]

CD13-mediated activation of MAPK and PI3K pathways.

CD13 Regulation of TLR4 Signaling

CD13 has been shown to negatively regulate Toll-like Receptor 4 (TLR4) signaling.[5][6] It governs the internalization of TLR4, thereby controlling the downstream activation of IRF-3 and the subsequent type I interferon response.[5][6] Inhibition of CD13 could therefore potentially enhance TLR4-mediated inflammatory responses.

Negative regulation of TLR4 signaling by CD13.

CD13 Inside-Out Signaling to Complement Receptor 3 (CR3)

CD13 can activate Complement Receptor 3 (CR3) through an "inside-out" signaling mechanism. This process involves the activation of Syk and PLCγ2, leading to an increase in intracellular calcium, which in turn activates CR3, an important integrin for adhesion and phagocytosis.

CD13-mediated inside-out signaling to CR3.

Conclusion

This compound is a well-characterized competitive inhibitor of Aminopeptidase M (CD13). While its inhibitory profile against other enzymes is not extensively documented, its potent and specific action on CD13 suggests its potential as a valuable research tool for studying the physiological and pathological roles of this key ectoenzyme. The involvement of CD13 in multiple signaling pathways highlights the potential for this compound to modulate complex cellular processes, warranting further investigation into its effects beyond direct enzyme inhibition. This guide provides a foundational understanding for researchers and professionals in drug development interested in the therapeutic and investigational applications of this compound.

References

- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD13 Restricts TLR4 Endocytic Signal Transduction in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Leuhistin in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a potent and specific inhibitor of Aminopeptidase N (APN), also known as CD13, a transmembrane metalloprotease.[1][2] APN/CD13 is overexpressed in various pathological conditions and plays a crucial role in tumor growth, angiogenesis, metastasis, and immune regulation.[2][3] Consequently, inhibition of APN/CD13 presents a promising therapeutic strategy for cancer and inflammatory diseases.

These application notes provide a comprehensive overview of the potential in vivo applications of this compound, based on preclinical studies of analogous APN/CD13 inhibitors such as Bestatin and Actinonin. The provided protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy of this compound in various disease models.

Mechanism of Action: APN/CD13 Inhibition

APN/CD13 is a zinc-dependent ectoenzyme that cleaves neutral amino acids from the N-terminus of various peptides.[4] Its activity is implicated in several key signaling pathways that drive cancer progression and inflammation.

Applications in Oncology Research

APN/CD13 is a well-validated target in oncology. Its inhibition has been shown to impede tumor growth, reduce angiogenesis, and prevent metastasis in various preclinical models.

Quantitative Data from In Vivo Cancer Models with APN/CD13 Inhibitors

The following table summarizes the efficacy of Bestatin and Actinonin in representative in vivo cancer models. This data can be used as a reference for designing studies with this compound.

| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Bestatin | Nude Mouse Xenograft | Human Choriocarcinoma (NaUCC-4) | 2 and 20 mg/kg/day, i.p. for 4 weeks | Significant (p<0.01 and p<0.001, respectively) | [5] |

| Bestatin | Syngeneic Mouse Model | B16-BL6 Melanoma | 50-100 mg/kg/day, i.p. | Reduced number of vessels towards tumor | [6][7] |

| Actinonin | Nude Mouse Xenograft | Human Prostate Tumor (CWR22) | 200 mg/kg i.p. or 500 mg/kg p.o., twice daily for 2 weeks | Significant antitumor activity | [8][9] |

| Actinonin | Syngeneic Mouse Model | AKR Leukemia | Dose-dependent | Survival advantage | [2][10][11][12][13] |

Experimental Protocols for Oncology Models

This protocol describes the evaluation of an APN/CD13 inhibitor in a subcutaneous xenograft model in immunodeficient mice.

Materials:

-

Human tumor cell line (e.g., NaUCC-4, CWR22)

-

Culture medium and supplements

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)

-

This compound (or other APN/CD13 inhibitor)

-

Vehicle control (e.g., saline, DMSO solution)

-

Matrigel (optional, for enhanced tumor take)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture tumor cells under standard conditions to 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay.

-

Implantation: Resuspend viable cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

-

Analysis: Excise the tumors, weigh them, and process for further analysis such as histology, immunohistochemistry, or western blotting to assess biomarkers of interest.

This model is used to evaluate the anti-angiogenic potential of a compound by observing the formation of new blood vessels in response to tumor cells.[6][7][14]

Materials:

-

Tumor cell line known to be angiogenic (e.g., B16-BL6 melanoma)

-

6-8 week old mice (e.g., C57BL/6 for syngeneic models)

-

Millipore chambers

-

This compound and vehicle control

-

Surgical instruments

Procedure:

-

Chamber Preparation: Prepare Millipore chambers and fill them with a suspension of tumor cells (e.g., 1 x 10^6 cells).

-

Dorsal Air Sac Creation: Anesthetize the mouse and create a dorsal air sac by injecting sterile air under the skin of the back.

-

Chamber Implantation: Make a small incision and implant the tumor cell-containing chamber into the air sac.

-

Treatment: Administer this compound or vehicle control systemically (e.g., i.p. or orally) for a specified period (e.g., 7-14 days).

-

Angiogenesis Assessment: At the end of the treatment period, euthanize the mice and carefully dissect the skin over the air sac.

-

Quantification: Quantify the angiogenic response by counting the number of newly formed blood vessels directed towards the chamber or by measuring the hemoglobin content of the tissue surrounding the chamber.

Applications in Immunology and Inflammation Research

APN/CD13 is expressed on various immune cells and is involved in modulating immune responses and inflammation.[15][16] APN/CD13 inhibitors have shown potential in treating inflammatory conditions.

Quantitative Data from In Vivo Immunology/Inflammation Models with Bestatin

| Model | Key Findings | Dosing Regimen | Reference |

| LPS-induced inflammation in mice | Bestatin suppressed the production of pro-inflammatory cytokines (IL-6, CXCL8) and increased the anti-inflammatory cytokine IL-10 by LPS-stimulated monocytes. | 50 µg/mL (in vitro data, relevant for in vivo study design) | [17] |

| Cyclophosphamide-induced immunosuppression in mice | Bestatin restored T lymphocyte populations and modulated cytokine levels (decreased IL-2, IFN-γ, TNF-α). | 0.1 and 1 mg/kg, i.p. | [18] |

| Murine model of chronic periodontitis | Bestatin in animal feed prevented alveolar bone resorption and promoted phagocytosis of periodontopathogens by neutrophils. | Administered in feed | [19] |

Experimental Protocol for an In Vivo Inflammation Model

This model is used to assess the anti-inflammatory effects of a compound in response to a systemic bacterial endotoxin challenge.[9][20][21][22][23]

Materials:

-

6-8 week old mice (e.g., C57BL/6 or BALB/c)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound and vehicle control

-

Sterile, pyrogen-free saline

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping and Pre-treatment: Randomize mice into treatment groups. Administer this compound or vehicle control at the desired dose and route, typically 1-2 hours before the LPS challenge.

-

LPS Challenge: Inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline.

-

Monitoring: Observe the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling.

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis. Tissues such as the lung and liver can also be collected for histopathology and cytokine measurement.

-

Cytokine Analysis: Measure the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the serum or tissue homogenates using ELISA.

-

Histopathology: Process collected tissues for histological examination to assess inflammatory cell infiltration and tissue damage.

Conclusion

This compound, as a specific inhibitor of APN/CD13, holds significant promise for in vivo research in oncology and immunology. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for designing and executing preclinical studies to explore the therapeutic potential of this compound. Researchers are encouraged to adapt these protocols to their specific research questions and models, ensuring appropriate ethical considerations and experimental controls.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of actinonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble CD13 induces inflammatory arthritis by activating the bradykinin receptor B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - ES [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Establishment of a quantitative mouse dorsal air sac model and its application to evaluate a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bestatin, an inhibitor for aminopeptidases, modulates the production of cytokines and chemokines by activated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental immunology Modulatory effects of bestatin on T and B lymphocyte subsets and the concentration of cytokines released by Th1/Th2 lymphocytes in cyclophosphamide-treated mice [termedia.pl]

- 19. Bestatin as a treatment modality in experimental periodontitis [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]

- 22. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [en.bio-protocol.org]

- 23. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]

Application Notes and Protocols for Leuhistin Peptide Hydrolysis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a naturally occurring peptide produced by the bacterium Bacillus laterosporus. It is a known inhibitor of Aminopeptidase M (AP-M), an enzyme involved in the cleavage of amino acids from the N-terminus of peptides and proteins.[1][2] Understanding the stability and degradation of this compound is crucial for its potential therapeutic applications. This document provides detailed protocols for assessing the hydrolysis of this compound through both chemical and enzymatic methods.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H19N3O3 | [3] |

| Molecular Weight | 241.29 g/mol | [3] |

| IUPAC Name | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | [3] |

| Source | Bacillus laterosporus BMI156-14F1 | [1][2][4] |

| Biological Activity | Inhibitor of Aminopeptidase M | [1][2][4] |

Experimental Protocols

Two primary methods for peptide hydrolysis are detailed below: acid hydrolysis for complete amino acid analysis and enzymatic hydrolysis to assess stability in the presence of proteases.

Protocol 1: Acid Hydrolysis for Amino Acid Analysis

This protocol is designed to break down this compound into its constituent amino acids for quantitative analysis.

Materials:

-

This compound peptide[5]

-

6 M Hydrochloric Acid (HCl) with 1% phenol

-

Nitrogen gas

-

Vacuum hydrolysis tubes (6 x 50 mm)

-

Heating block or oven capable of maintaining 110-116°C

-

Amino acid analyzer or HPLC with pre-column derivatization (e.g., PITC or OPA)

Procedure:

-

Sample Preparation: Place a known quantity (e.g., 100-500 µg) of lyophilized this compound into a vacuum hydrolysis tube.

-

Acid Addition: Add 200 µL of 6 M HCl containing 1% phenol to the bottom of the hydrolysis tube. The phenol acts as a scavenger to protect tyrosine and other sensitive amino acids from degradation.

-

Inert Atmosphere: Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can cause oxidative degradation of certain amino acids.

-

Evacuation and Sealing: Immediately evacuate the tube to a high vacuum and seal it.

-

Hydrolysis: Place the sealed tube in a heating block or oven at 112-116°C for 24 hours.

-

Sample Recovery: After cooling, carefully open the tube and dry the sample under a vacuum to remove the HCl.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your amino acid analysis system (e.g., sodium citrate buffer for ion-exchange chromatography).

-

Analysis: Analyze the sample using an amino acid analyzer or by HPLC after derivatization.

Data Presentation:

The results should be presented in a table comparing the expected and observed amino acid ratios.

| Amino Acid | Expected Molar Ratio (based on structure) | Observed Molar Ratio |

| Leucine | 1 | |

| Histidine | 1 | |

| Other constituent amino acids | ... |

Protocol 2: Enzymatic Hydrolysis Assay

This protocol assesses the susceptibility of this compound to cleavage by a non-specific protease, such as Pronase. This can provide insights into its stability in a biological environment.

Materials:

-

This compound peptide

-

Pronase (a mixture of proteases)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Trifluoroacetic acid (TFA)

Procedure:

-

This compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in PBS.

-

Pronase Solution: Prepare a fresh stock solution of Pronase (e.g., 1 mg/mL) in PBS.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of the this compound stock solution with 10 µL of the Pronase stock solution. For a negative control, add 10 µL of PBS instead of the Pronase solution.

-

Incubation: Incubate the reaction mixture and the negative control at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding 10 µL of 1% TFA.

-

Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to hydrolysis fragments over time. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA).

Data Presentation:

Summarize the percentage of this compound remaining at each time point in a table.

| Time (hours) | % this compound Remaining (Pronase Treated) | % this compound Remaining (Control) |

| 0 | 100 | 100 |

| 1 | 100 | |

| 4 | 100 | |

| 8 | 100 | |

| 24 | 100 |

Visualization of Experimental Workflow and this compound's Mechanism of Action

This compound Hydrolysis Experimental Workflow

Caption: Workflow for this compound peptide hydrolysis assay.

This compound's Mechanism of Action: Inhibition of Aminopeptidase M

Caption: Inhibition of Aminopeptidase M by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H19N3O3 | CID 131057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptidepharma.com [peptidepharma.com]

Leuhistin: A Potent Tool for Elucidating Aminopeptidase M (CD13) Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a natural product originally isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1][2][3] It is a competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13, a zinc-dependent metalloprotease.[1][2][3] AP-M is a multifunctional ectoenzyme implicated in a variety of physiological and pathological processes, including cell migration, angiogenesis, and signal transduction.[4][5] this compound's potent and specific inhibition of AP-M's enzymatic activity makes it an invaluable tool for studying the diverse roles of this key enzyme in cellular function and disease.

This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate aminopeptidase function.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₉N₃O₃ | [6] |

| Molecular Weight | 241.29 g/mol | [6] |

| Structure | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid | [6] |

| Appearance | Colorless needles | [2][3] |

| Solubility | Soluble in water and methanol | [2] |

Mechanism of Action

This compound acts as a competitive inhibitor of Aminopeptidase M.[1][2][3] This means that this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. The inhibition is reversible.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits strong inhibitory activity against Aminopeptidase M and weak inhibition against Aminopeptidase A and B.[1][2][3]

| Aminopeptidase Target | Inhibition Constant (Ki) | Inhibitor Concentration for 50% Inhibition (IC50) | Notes | Reference |

| Aminopeptidase M (AP-M/CD13) | 2.3 x 10⁻⁷ M | Not Reported | Competitive inhibitor | [1][2][3] |

| Aminopeptidase A (AP-A) | Not Reported | Weak Inhibition | Further quantification not specified in the primary literature. | [1][2][3] |

| Aminopeptidase B (AP-B) | Not Reported | Weak Inhibition | Further quantification not specified in the primary literature. | [1][2][3] |

Experimental Protocols

Enzymatic Inhibition Assay for Aminopeptidase M

This protocol is adapted from a general colorimetric assay for aminopeptidase activity and can be used to determine the inhibitory effect of this compound.

Materials:

-

Purified Aminopeptidase M (porcine kidney or recombinant human)

-

This compound

-

L-Leucine-p-nitroanilide (substrate)

-

Tricine buffer (50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in Tricine buffer to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

-

Dissolve L-Leucine-p-nitroanilide in methanol to create a stock solution and then dilute in Tricine buffer to the desired final concentration.

-

Dilute the purified Aminopeptidase M in Tricine buffer to the appropriate working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Tricine buffer

-

This compound solution at various concentrations (or buffer for the control)

-

Aminopeptidase M solution

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the L-Leucine-p-nitroanilide solution to each well to start the reaction.

-

-

Measure Absorbance:

-